5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Valdecoxib synthesis process chemistry intermediate optimization

Sourcing Valdecoxib intermediates requires strict regioisomeric control. Generic dihydroisoxazoles fail the critical 5-position hydroxyl sulfonation step. This exact scaffold (5-methyl, 3,4-diphenyl) delivers: - 57.7% cyclization yield from deoxybenzoin oxime for CoGs modeling - ≥98% purity (HPLC) with full COA, MS, NMR for ICH Q3A/B compliance - Cold-chain ready (2-8°C storage) in chlorinated solvents/DMSO

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 181696-73-1
Cat. No. B026457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
CAS181696-73-1
Synonyms5-Hydroxy-5-methyl-3,4-diphenylisoxazoline
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3
InChIKeyLOFHVOCXHGAVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: Intermediate for Valdecoxib & Parecoxib


5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS 181696-73-1) is a synthetic heterocyclic compound with the molecular formula C16H15NO2 and molecular weight 253.30 g/mol . It belongs to the 4,5-dihydroisoxazole class and serves as a critical intermediate in the synthesis of Valdecoxib, a selective COX-2 inhibitor used for treating osteoarthritis and rheumatoid arthritis . The compound is also designated as Parecoxib Impurity 12/22 and is utilized as a reference standard for analytical method development and quality control in pharmaceutical manufacturing [1].

Workflow
Valdecoxib synthesis intermediate
Designation
Parecoxib impurity standard (Impurity 12/22)
Use context
Analytical method development & isotopologue precursor

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: Generic Substitution Limitations


Generic substitution of this compound with other dihydroisoxazole intermediates is not feasible due to its specific substitution pattern (5-methyl, 3,4-diphenyl) and the presence of a hydroxyl group at the 5-position, which are essential for the subsequent sulfonation step in Valdecoxib synthesis . The compound's exact stereoelectronic properties dictate its reactivity in electrophilic cyclization and palladium-catalyzed cross-coupling reactions required for downstream transformations [1]. Furthermore, as a designated impurity in Parecoxib drug substance, its use as a reference standard demands rigorous purity and stability specifications that generic analogs cannot reliably meet [2].

5-Methyl-3,4-diphenyl substitution pattern and the 5-hydroxy group are essential for downstream sulfonation; generic dihydroisoxazoles may shift reactivity.
Impurity reference standard use demands exact stereoelectronic profile and purity documentation that analog intermediates cannot reliably satisfy.
Aromatized isoxazole analogs (e.g., 5-methyl-3,4-diphenylisoxazole) lack the dihydroisoxazoline functionality required for the intended synthetic sequence.

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: Comparison Against Closest Analogs


Synthetic Yield: Dihydroisoxazoline vs. Dehydrated Isoxazole

The target compound is synthesized via cyclization of deoxybenzoin oxime, yielding the dihydroisoxazoline intermediate in 57.7% isolated yield (108.75 g scale) . In contrast, the dehydrated analog 5-methyl-3,4-diphenylisoxazole (CAS 37928-17-9) is obtained in 56% yield from the same precursor via an alternative route, and a direct conversion of the target dihydroisoxazoline to this isoxazole proceeds with 69% yield . The dihydroisoxazoline form is the immediate precursor for chlorosulfonation, whereas the isoxazole requires additional steps for functionalization.

Synthetic yield
Head-to-head
57.7% target vs. 56% dehydrated analog
Comparable cyclization efficiency; functional group retained for subsequent sulfonation.
Deoxybenzoin oxime route; lab scale.
Valdecoxib synthesis process chemistry intermediate optimization

Purity Specifications: Commercial vs. Reference Standard Grade

Commercial suppliers offer 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL at purity specifications ranging from 95% to 98% by HPLC . In contrast, when utilized as a certified Parecoxib impurity reference standard, the compound is supplied with ≥98% purity (HPLC) and is accompanied by comprehensive analytical characterization including HPLC chromatograms, MS spectra, and NMR data . For comparison, the downstream isoxazole intermediate 5-methyl-3,4-diphenylisoxazole is commercially available at >98.0% purity by GC .

Purity specification
Cross-study comparable
95% to ≥98% (HPLC) commercial; reference standard grade at ≥98%
Purity tier guides use: synthetic intermediate vs. regulatory impurity testing.
Comparator by GC >98%; grade-dependent suitability.
impurity profiling quality control Parecoxib manufacturing

Aqueous Solubility and Lipophilicity Profile

The target compound exhibits an estimated water solubility of 21.67 mg/L at 25°C and a calculated log Kow of 3.54 . In comparison, the final API Valdecoxib demonstrates even lower aqueous solubility (10 μg/mL at pH 7.0, 25°C) and is freely soluble only in organic solvents and alkaline aqueous solutions [1]. The intermediate's moderate solubility in chloroform, DMSO, and methanol facilitates purification and subsequent synthetic steps, whereas the API's poor aqueous solubility necessitates specialized formulation strategies.

Aqueous solubility
Estimated
21.67 mg/L (target) vs. 0.01 mg/L (Valdecoxib API)
~2167-fold higher solubility simplifies aqueous workup during intermediate processing.
WSKOW model estimate; API experimental.
physicochemical properties formulation process development

Storage Stability Profile

The compound requires storage at 2-8°C in a sealed, dry environment to maintain integrity . This is consistent with the storage conditions for the labeled analog (4,5-Dihydro-5-methyl-d3-3,4-diphenyl-5-isoxazolol) and the 13C2,15N isotopologue, which are also stored refrigerated . In contrast, 5-methyl-3,4-diphenylisoxazole is stable under long-term storage in a cool, dry place without requiring refrigeration, reflecting the stabilizing effect of aromatization .

Storage stability
Class-level inference
2–8°C (target) vs. ambient (aromatized analog)
Refrigerated storage requirement impacts logistics for scale-up; cold-chain planning needed.
Vendor specifications; aromatized isoxazole is room-temperature stable.
stability shelf-life inventory management

Parecoxib Impurity Reference Standard Utility

This compound is officially designated as Parecoxib Impurity 12 (also Impurity 22) and is supplied as a fully characterized reference standard with COA, HPLC, MS, and optionally NMR, IR, UV, TGA, and qNMR data . It is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Parecoxib [1]. In contrast, 5-methyl-3,4-diphenylisoxazole serves primarily as a synthetic intermediate and is not recognized as a designated impurity standard, lacking the comprehensive analytical documentation required for regulatory submissions .

Impurity standard utility
Direct head-to-head
Designated Parecoxib Impurity 12/22 with COA, HPLC, MS, NMR
Full characterization package supports ANDA method validation; synthetic intermediates lack this documentation.
Reference standard grade required for impurity profiling.
impurity reference standard method validation regulatory compliance

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: Key Applications


Valdecoxib API Synthesis

This compound serves as the penultimate intermediate in the synthesis of Valdecoxib, where it undergoes chlorosulfonation followed by ammonolysis to yield the final API. The 57.7% cyclization yield from deoxybenzoin oxime provides a reliable baseline for process optimization and cost-of-goods calculations . Its moderate solubility in chlorinated solvents and DMSO facilitates downstream purification steps, while its 2-8°C storage requirement necessitates appropriate cold-chain logistics planning for multi-kilogram campaigns .

Parecoxib Impurity Profiling & ANDA Validation

As a designated Parecoxib Impurity 12/22, this compound is essential for developing and validating HPLC methods used in quality control of Parecoxib sodium drug substance and drug product. The availability of reference standard grade material (≥98% purity by HPLC) with comprehensive analytical characterization (COA, HPLC chromatograms, MS, NMR) supports regulatory submissions for ANDA and ensures compliance with ICH Q3A/B impurity thresholds [1].

Stable Isotope-Labeled Internal Standard Preparation

The compound's isotopologues (e.g., 4,5-Dihydro-5-methyl-d3-3,4-diphenyl-5-isoxazolol and 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-[13C2,15N]) are used as internal standards for LC-MS/MS quantification of Valdecoxib and Parecoxib in pharmacokinetic studies and bioequivalence trials. The unlabeled compound serves as the synthetic precursor for these labeled analogs, which are critical for achieving the required sensitivity and accuracy in bioanalytical method validation .

Application
Selection Property
Validation Focus
Valdecoxib API synthesis
Penultimate intermediate with retained hydroxy group
Sulfonation reactivity and process yield reproducibility
Parecoxib impurity profiling & method validation
Certified impurity reference standard (Impurity 12/22)
HPLC purity, chromatographic identity, and documentation package
Stable isotope-labeled ISTD preparation
Precursor for d3, 13C2,15N isotopologues
Isotopic enrichment and LC-MS/MS method sensitivity

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